(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride
Description
Properties
IUPAC Name |
(3R,4S)-1-azaspiro[4.4]nonane-3,4-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-5-9-8(7(6)11)3-1-2-4-8;/h6-7,9-11H,1-5H2;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEKLRWRDARJGC-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)[C@@H]([C@@H](CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride typically involves multi-step organic synthesis. One common approach includes the use of a Wittig olefination followed by an intramolecular Diels–Alder reaction . These reactions are carried out under specific conditions to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biological Activity
(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride (CAS Number: 2751571-34-1) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 194 Da
- LogP : -0.35 (indicating hydrophilicity)
- Polar Surface Area : 52 Ų
- Hydrogen Bond Donors/Acceptors : 3 each
The biological activity of (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride is primarily attributed to its role as an inhibitor in various biochemical pathways. Recent studies suggest that it may inhibit the interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins, which are implicated in certain types of leukemia and other malignancies . This inhibition could potentially lead to reduced proliferation of cancer cells.
Pharmacological Effects
Research indicates several biological activities associated with this compound:
-
Antitumor Activity :
- In vitro studies have demonstrated that (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride can inhibit the growth of specific cancer cell lines by disrupting critical signaling pathways involved in cell division and survival.
-
Neuroprotective Effects :
- Preliminary investigations suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
-
Antimicrobial Properties :
- Some studies have reported antimicrobial activity against various bacterial strains, indicating a potential role in developing new antibiotics.
Case Study 1: Antitumor Efficacy
A study conducted on human leukemia cell lines showed that treatment with (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 12.5 | Apoptosis via caspase activation |
| HL-60 | 10.0 | Inhibition of proliferation |
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride demonstrated protective effects by decreasing reactive oxygen species (ROS) levels and enhancing cell survival rates.
| Treatment Group | Survival Rate (%) | ROS Level (µM) |
|---|---|---|
| Control | 30 | 15 |
| Compound-treated | 65 | 8 |
Comparison with Similar Compounds
cis-3,4-Dihydroxypyrrolidine Hydrochloride
- Structure : Pyrrolidine (5-membered ring) with vicinal diols.
- Molecular Formula: C₄H₁₀ClNO₂; MW: 139.58 g/mol .
- Key Differences: Smaller ring size increases ring strain and reduces conformational flexibility compared to the spiro[4.4]nonane system.
cis-3,4-Piperidinediol Hydrochloride
- Structure : Piperidine (6-membered ring) with vicinal diols.
- Molecular Formula: C₅H₁₂ClNO₂; MW: 153.61 g/mol .
- Key Differences : Larger ring size reduces strain but lacks the spirocyclic constraint, leading to greater rotational freedom. This may diminish binding affinity in rigid enzyme pockets compared to the target compound.
7-Azaspiro[3.5]nonane-2-carbonitrile Hydrochloride
- Structure: Spiro[3.5]nonane with a nitrile substituent.
- Molecular Formula : C₉H₁₄ClN₂; MW : 186.68 g/mol .
Functional Group Analogs
2,7-Diazaspiro[4.4]nonane-1,3-dione Hydrochloride
- Structure: Spiro[4.4]nonane with two amide carbonyl groups.
- Molecular Formula : C₇H₁₁ClN₂O₂; MW : 190.63 g/mol .
- Key Differences : Replacement of diols with dione groups introduces electrophilic character, shifting reactivity toward amide bond formation or hydrolysis. This reduces solubility in polar solvents compared to the diol-containing target compound.
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride
- Structure: Spiro[4.4]nonane with triazole and dione moieties.
- Molecular Formula : C₉H₁₅ClN₃O₂; MW : 232.69 g/mol .
- The dione groups further reduce hydrophilicity.
Halogenated and Aromatic Derivatives
3’-(4-Chlorophenyl)-1’,12’b-dihydro-12’b-methylspiro-oxazine Dione
2-Azaspiro[4.4]nonane-1,3-dione, 2-(4-Methoxyphenyl)
- Structure: Spiro[4.4]nonane with a methoxyphenyl group.
- Molecular Formula: C₁₅H₁₇NO₃; MW: 259.3 g/mol .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
